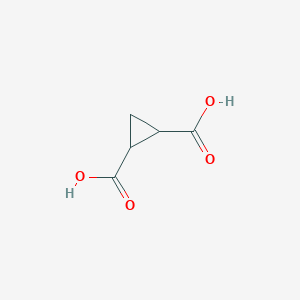

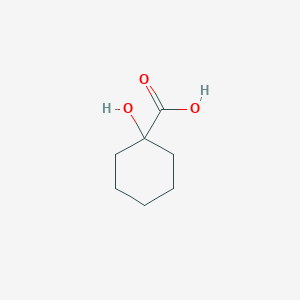

1,2-Cyclopropanedicarboxylic acid

説明

Synthesis Analysis

The synthesis of cyclopropane derivatives, including 1,2-cyclopropanedicarboxylic acid, involves several innovative strategies. For example, the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid developed through sequential iodocarbocyclization, azidation, saponification, and reduction of dimethyl 2-allylmalonate avoids reactions such as ring opening of the cyclopropane ring towards acyclic delta-amino carboxylic acid derivatives or lactamisation towards bicyclic methyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates which occur in alternative synthetic strategies (Mangelinckx, Kostić, Backx, Petrović, & De Kimpe, 2019).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives reveals significant insights into their chemical behavior. For instance, the study on the synthesis, crystal structures, and modeling of β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid highlighted the unique arrangement of eight-membered H-bonded rings, demonstrating the influence of cyclopropane's structure on its derivatives' properties (Abele, Seiler, & Seebach, 1999).

Chemical Reactions and Properties

Cyclopropane derivatives exhibit interesting chemical reactivity, such as the synthesis of 1,1-cyclopropane aminoketones, which were efficiently synthesized in high yields by the tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, showcasing the versatility of cyclopropane derivatives in organic synthesis (Mao, Qu, Zhao, & Lin, 2012).

Physical Properties Analysis

The physical properties of cyclopropane derivatives, such as 1,2-cyclopropanedicarboxylic acid, are crucial for understanding their behavior in different environments. While specific studies focusing on the physical properties of 1,2-cyclopropanedicarboxylic acid were not identified in this search, the general understanding of cyclopropane derivatives' physical properties can be inferred from their molecular structure and synthesis pathways, indicating stability under various conditions and potential for diverse applications.

Chemical Properties Analysis

The chemical properties of cyclopropane derivatives are significantly influenced by their cyclopropane ring and carboxylic acid groups. For instance, cyclopropane-1,1-dicarboxylic acid and its derivatives have been shown to inhibit specific enzymes, demonstrating the potential biological activity and chemical reactivity of these compounds (Dourtoglou & Koussissi, 2000).

科学的研究の応用

Organic Synthesis

1,2-Cyclopropanedicarboxylic acid and its derivatives serve as key intermediates in organic synthesis. For instance, the compound has been utilized in the synthesis of 1,1-cyclopropanedimethanol, where 1,1-Cyclopropanedicarboxylic acid diethyl ester is prepared from diethyl malonate and further reduced to produce 1,1-cyclopropanedimethanol, showcasing its versatility as a building block in synthetic chemistry (Qiu Fei, 2009). Additionally, the chemistry of small ring compounds, including 1,1‐cyclopropanedicarboxylic acids, has been explored to understand the kinetics and mechanisms of their isomerization, providing insights into their reactivity and potential synthetic applications (H. Steinberg & T. Boer, 2010).

Bioactivity and Biological Applications

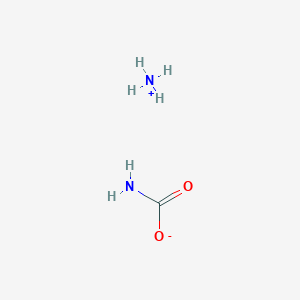

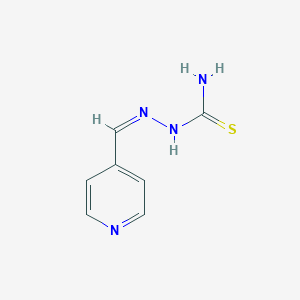

Cyclopropane derivatives, including 1,2-cyclopropanedicarboxylic acid analogs, have been investigated for their biological activities. For example, N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, using cyclopropanecarboxylic acid as a lead compound, have shown promising herbicidal and fungicidal activities (L. Tian et al., 2009). This highlights the potential of cyclopropane derivatives in developing new agrochemicals.

Materials Science and Polymer Chemistry

In materials science, the unique structural features of cyclopropane rings, such as in 1,2-cyclopropanedicarboxylic acid, have been exploited for the development of new materials. For instance, ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids has been reported, opening avenues for creating polymers with novel properties (Kosuke Hayakawa et al., 2017).

Coordination Chemistry

The coordination chemistry of cyclopropane derivatives is another area of research, where the structural and conformational aspects of cyclohexanepolycarboxylate ligands, including cyclopropanedicarboxylates, have been studied for their potential applications in creating magnetic materials and other functional materials (Zhuo-jia Lin & M. Tong, 2011).

Safety And Hazards

When handling 1,2-Cyclopropanedicarboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

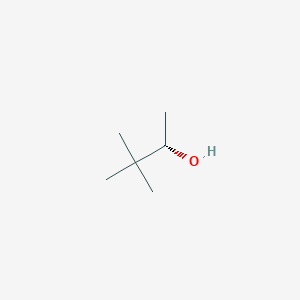

cyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWFMZKPPHHHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933501 | |

| Record name | Cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Cyclopropanedicarboxylic acid | |

CAS RN |

696-75-3, 696-74-2, 1489-58-3 | |

| Record name | 1,2-Cyclopropanedicarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclopropanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)

![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)